molecular formula C14H23NO5 B13335884 8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate

8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate

Cat. No.: B13335884
M. Wt: 285.34 g/mol
InChI Key: XTFCGUVJNBKLAK-ZRUFSTJUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves enantioselective construction of the azabicyclo[3.2.1]octane scaffold . This process typically includes the following steps:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the tert-butyl group: This step involves the use of tert-butyl reagents under controlled conditions to ensure selective substitution.

    Hydroxylation and carboxylation: These functional groups are introduced using specific reagents and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group and the specific stereochemistry of the azabicyclo[3.2.1]octane scaffold make 8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate unique.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

8-O-tert-butyl 2-O-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-8-5-6-9(15)11(10(16)7-8)12(17)19-4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1

InChI Key

XTFCGUVJNBKLAK-ZRUFSTJUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2)O)C(=O)OC

Origin of Product

United States

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